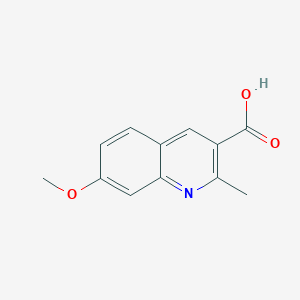![molecular formula C20H38N4O6S2 B188237 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione CAS No. 89863-11-6](/img/structure/B188237.png)
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione, also known as H2T2, is a unique molecule that has gained significant attention in the field of biochemistry and pharmacology. This molecule possesses a rigid, cage-like structure, which makes it an ideal candidate for drug delivery and other biomedical applications.
Wirkmechanismus
The mechanism of action of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione is not well understood, but it is believed to involve the encapsulation of guest molecules within its cage-like structure. The encapsulation process is thought to occur through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. Once encapsulated, the guest molecules can be released through various stimuli, such as changes in pH or temperature.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione are largely dependent on the guest molecule encapsulated within its structure. Studies have shown that 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione can effectively deliver drugs to cancer cells, reducing the side effects of chemotherapy. Additionally, 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione in lab experiments include its unique cage-like structure, which allows for the encapsulation of guest molecules, and its potential applications in drug delivery, catalysis, and sensing. However, the limitations of using 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione in lab experiments include its low yield and challenging purification process.
Zukünftige Richtungen
There are several future directions for the study of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione. One potential direction is the development of new synthetic methods and purification techniques to improve the yield and purity of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione. Additionally, further studies are needed to understand the mechanism of action of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione and its potential applications in drug delivery, catalysis, and sensing. Finally, the development of new guest molecules for encapsulation within 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione could lead to the discovery of new drugs and materials.
Synthesemethoden
The synthesis of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione involves the reaction of 1,2-diaminoethane with 1,2-dithiolane-3-one. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione molecule. The yield of the synthesis process is relatively low, and the purification of the product is challenging due to the molecule's high polarity. However, the development of new synthetic methods and purification techniques has improved the yield and purity of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione.
Wissenschaftliche Forschungsanwendungen
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been extensively studied for its potential applications in drug delivery, catalysis, and sensing. The cage-like structure of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione allows it to encapsulate guest molecules, making it an ideal candidate for drug delivery. 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been shown to effectively deliver drugs to cancer cells, reducing the side effects of chemotherapy. Additionally, 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione can be used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has also been used as a sensor for metal ions and other species due to its unique optical properties.
Eigenschaften
CAS-Nummer |
89863-11-6 |
|---|---|
Produktname |
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione |
Molekularformel |
C20H38N4O6S2 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
6,9,17,20,25,28-hexaoxa-1,3,12,14-tetrazabicyclo[12.8.8]triacontane-2,13-dithione |
InChI |
InChI=1S/C20H38N4O6S2/c31-19-21-1-7-25-13-14-26-8-2-22-20(32)24-5-11-29-17-15-27-9-3-23(19)4-10-28-16-18-30-12-6-24/h1-18H2,(H,21,31)(H,22,32) |
InChI-Schlüssel |
MWKDZTPCXNQIAF-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCOCCN=C(N2CCOCCOCCN(CCOCCOCC2)C(=N1)S)S |
SMILES |
C1COCCOCCNC(=S)N2CCOCCOCCN(CCOCCOCC2)C(=S)N1 |
Kanonische SMILES |
C1COCCOCCNC(=S)N2CCOCCOCCN(CCOCCOCC2)C(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



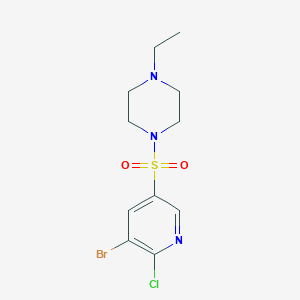

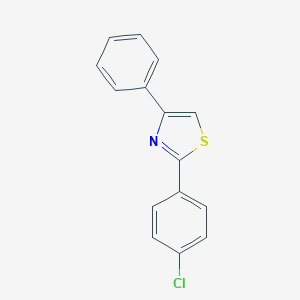
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
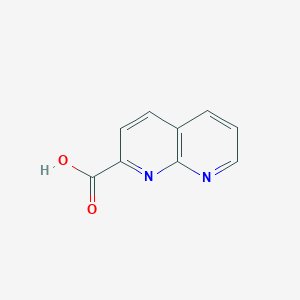
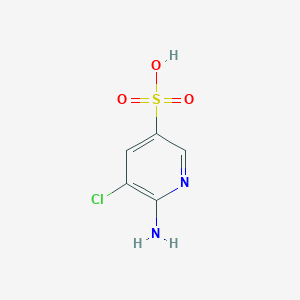
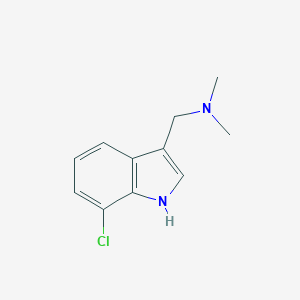
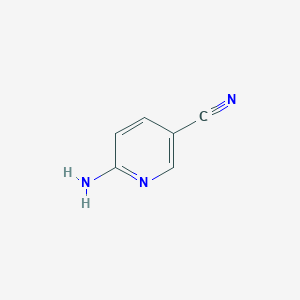
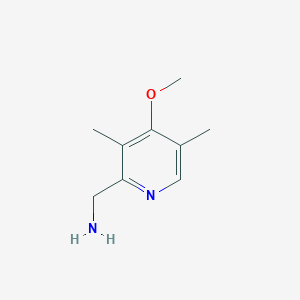
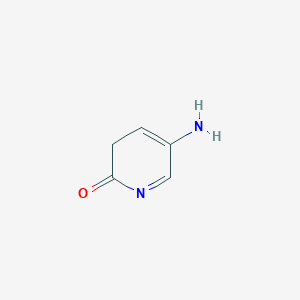
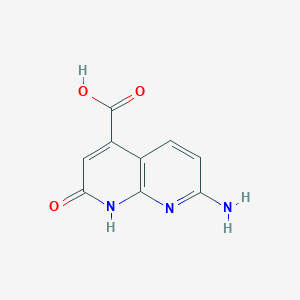

![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
